molecular formula C16H20N4O2 B12606264 1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione CAS No. 647826-52-6

1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione

Cat. No.: B12606264
CAS No.: 647826-52-6
M. Wt: 300.36 g/mol
InChI Key: SGURVPFYELOCEA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione is a complex organic compound with a unique structure that includes a pteridine core substituted with dimethyl and oct-1-ynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pteridine precursor with an oct-1-ynyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols .

Scientific Research Applications

1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oct-1-ynyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

647826-52-6

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

1,3-dimethyl-6-oct-1-ynylpteridine-2,4-dione

InChI

InChI=1S/C16H20N4O2/c1-4-5-6-7-8-9-10-12-11-17-14-13(18-12)15(21)20(3)16(22)19(14)2/h11H,4-8H2,1-3H3

InChI Key

SGURVPFYELOCEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CN=C2C(=N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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